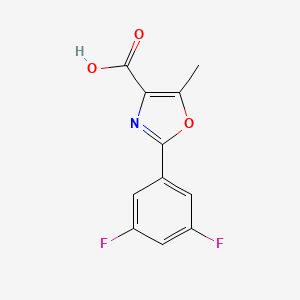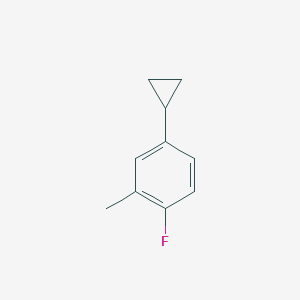
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine: is a complex organic compound with a unique structure that includes a pyrimidine core, a piperidyl group, and a pyrazolyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidyl Group: The piperidyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Protection and Deprotection Steps: The Boc (tert-butoxycarbonyl) group is used to protect the amine functionalities during the synthesis and is removed under acidic conditions at the final stage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl and pyrazolyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group on the pyrimidine ring, using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, alkyl halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidyl and pyrazolyl groups.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted pyrimidine derivatives with various functional groups replacing the chloro group.
科学研究应用
Chemistry
In chemistry, N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
- N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
- N2-(1-Boc-4-piperidyl)-6-(4-methyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
Uniqueness
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is unique due to the presence of the chloro group on the pyrimidine ring, which allows for specific substitution reactions that are not possible with similar compounds. This unique feature provides additional versatility in chemical synthesis and potential biological activities.
属性
分子式 |
C18H26ClN7O2 |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
tert-butyl 4-[[4-chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN7O2/c1-11-9-15(25-24-11)22-14-10-13(19)21-16(23-14)20-12-5-7-26(8-6-12)17(27)28-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H3,20,21,22,23,24,25) |
InChI 键 |
HQFQFNDDBPIKEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3CCN(CC3)C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


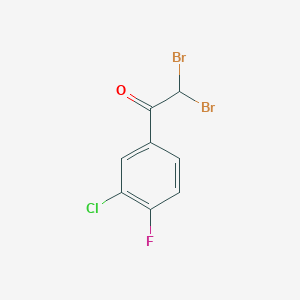
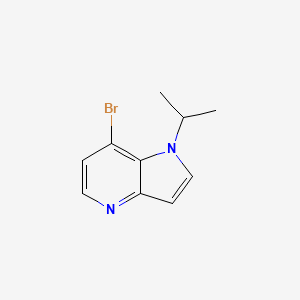
![5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13694672.png)



![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
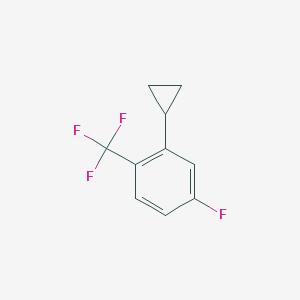
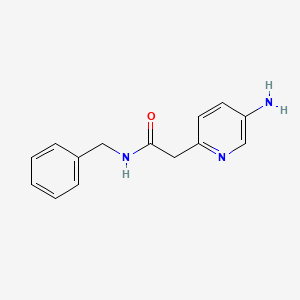
![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)

